1-Bromo-3-isobutylbenzene
Overview
Description
1-Bromo-3-isobutylbenzene is a brominated aromatic compound that is structurally related to various other brominated benzene derivatives. While the specific compound 1-Bromo-3-isobutylbenzene is not directly mentioned in the provided papers, insights can be drawn from studies on similar brominated aromatic compounds and their chemical behavior.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods, including direct bromination, palladium-catalyzed cross-coupling reactions, and regioselective cyclization processes. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization demonstrates the versatility of bromination reactions in creating complex structures . Similarly, the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines under CuI catalysis indicates the potential for catalytic processes in the formation of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be elucidated using various spectroscopic techniques, including NMR, IR spectroscopy, and X-ray crystallography. For example, the molecular structure and spectroscopic properties of 1,4-diiodo-2,3,5,6-tetraarylbenzene and 1,4-bis(4-bromophenyl)-2,3,5,6-tetraarylbenzene were investigated using density functional theory (DFT) and confirmed with experimental data . X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have also provided insights into the interactions and packing motifs within these compounds .
Chemical Reactions Analysis
Brominated aromatic compounds can participate in a variety of chemical reactions, including cross-coupling reactions and conversions to other heterocycles. The ability to further elaborate the products of bromocyclization via palladium-catalyzed cross-coupling reactions demonstrates the reactivity of brominated intermediates . Additionally, the study of isomerization kinetics of brominated styrylbenzenes in strong base conditions reveals the stability and reactivity of these compounds under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be significantly influenced by the presence of bromine atoms. Spectroscopic investigations using FT-IR, FT-Raman, and UV spectroscopy, along with DFT calculations, provide detailed information on the vibrational frequencies, electronic properties, and thermodynamic properties of these molecules. For example, the study of 1-bromo-3-fluorobenzene using DFT calculations and spectroscopic techniques revealed the influence of halogen atoms on the geometry and normal modes of vibrations of the benzene ring .
Scientific Research Applications
X-Ray Diffraction and Computational Analysis
1-Bromo-3-isobutylbenzene, along with its isomorphous compounds, has been a subject of interest in the field of X-ray diffraction and computational chemistry. The compound's anisotropic displacement parameters were explored through both experimental X-ray diffraction and computational methods. This research offers insights into the challenges and discrepancies between theoretical and experimental approaches in crystallography (Mroz, Wang, Englert, & Dronskowski, 2020).
Organic Synthesis and Chemical Reactions
In organic chemistry, 1-Bromo-3-isobutylbenzene plays a role as an intermediate in various synthetic pathways. Studies have shown its involvement in the preparation of other complex molecules, highlighting its significance in organic synthesis. For example, it was used in the synthesis of cyclohexa-1,2,4-triene from 1-bromocyclohexa-1,4-diene, demonstrating its utility in creating reactive intermediates for further chemical transformations (Christl & Groetsch, 2000).
Spectroscopy and Molecular Structure Analysis
The compound has been extensively studied in the context of vibration spectroscopy and molecular structure analysis. Research focusing on its Raman and infrared spectra in various states (gaseous, liquid, glassy, crystalline) has provided valuable information on the normal vibration frequencies and rotational isomerism of similar haloalkane molecules. These studies are crucial for understanding the fundamental properties and behavior of haloalkanes at the molecular level (Ogawa et al., 1978).
Thermochemistry and Physical Properties
1-Bromo-3-isobutylbenzene has also been a subject in the study of thermochemistry, particularly in the context of halogen-substituted methylbenzenes. Research in this area has focused on experimental measurements of vapor pressures, vaporization, fusion, and sublimation enthalpies, which are critical for understanding the physical properties and chemical behavior of these compounds (Verevkin et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-isobutylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1-Bromo-3-isobutylbenzene undergoes electrophilic aromatic substitution . This process involves a two-step mechanism :
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of 1-Bromo-3-isobutylbenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring .
Result of Action
The result of the action of 1-Bromo-3-isobutylbenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the reaction .
Action Environment
The action of 1-Bromo-3-isobutylbenzene can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the temperature and the presence of a catalyst . Additionally, the stability of the compound can be influenced by factors such as pH and light exposure.
Safety and Hazards
1-Bromo-3-isobutylbenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . Safety precautions include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
Future Directions
The future directions in the study and application of 1-Bromo-3-isobutylbenzene could involve exploring its potential uses in various chemical reactions, particularly those involving electrophilic aromatic substitution . Additionally, research could focus on improving the synthesis methods for this compound to increase yield and efficiency .
properties
IUPAC Name |
1-bromo-3-(2-methylpropyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJTXBKDIUSLGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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